molecular formula C12H14O5S B1531743 4-(Benzenesulfonyl)oxane-4-carboxylic acid CAS No. 1153968-63-8

4-(Benzenesulfonyl)oxane-4-carboxylic acid

Cat. No.: B1531743
CAS No.: 1153968-63-8
M. Wt: 270.3 g/mol
InChI Key: AXTZAFCVKMLRKZ-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)oxane-4-carboxylic acid is an organic compound with the molecular formula C12H14O5S. It is also known by its IUPAC name, 4-(phenylsulfonyl)tetrahydro-2H-pyran-4-carboxylic acid. This compound is characterized by the presence of a benzenesulfonyl group attached to an oxane ring, which is further substituted with a carboxylic acid group. It is a white to off-white powder that is soluble in organic solvents and has various applications in chemical research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)oxane-4-carboxylic acid typically involves the sulfonylation of tetrahydro-2H-pyran-4-carboxylic acid with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-(Benzenesulfonyl)oxane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)oxane-4-carboxylic acid involves its interaction with various molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

    4-(Phenylsulfonyl)tetrahydro-2H-pyran-4-carboxylic acid: Similar structure but different substituents.

    Benzenesulfonyl derivatives: Compounds with similar sulfonyl groups but different core structures.

Uniqueness

4-(Benzenesulfonyl)oxane-4-carboxylic acid is unique due to the combination of its oxane ring and benzenesulfonyl group, which imparts distinct chemical and physical properties. This combination allows for specific reactivity patterns and applications that are not observed in other similar compounds .

Properties

IUPAC Name

4-(benzenesulfonyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5S/c13-11(14)12(6-8-17-9-7-12)18(15,16)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTZAFCVKMLRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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